4(2-Chloroallyl)benzaldehyde
Description
4-(2-Chloroallyl)benzaldehyde is a substituted benzaldehyde derivative featuring a 2-chloroallyl group (-CH₂CCl=CH₂) at the para position of the aromatic ring. For instance, substituted benzaldehydes are often synthesized via condensation reactions or halogenation of precursor aldehydes. highlights methods for preparing cyanine dyes by reacting indolo[2,3-b]thiopyrylium derivatives with substituted benzaldehydes under reflux conditions, suggesting that similar strategies could apply to 4-(2-Chloroallyl)benzaldehyde .
This compound likely serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, or coordination complexes, akin to other halogenated benzaldehydes (e.g., 2-chloro-4-hydroxybenzaldehyde in and -chloro-4-methylbenzaldehyde in ) .
Properties
Molecular Formula |
C10H9ClO |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
4-(2-chloroprop-2-enyl)benzaldehyde |
InChI |
InChI=1S/C10H9ClO/c1-8(11)6-9-2-4-10(7-12)5-3-9/h2-5,7H,1,6H2 |
InChI Key |
XZIPTQBYXUQPAI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent type and position on the benzaldehyde backbone significantly influence molecular properties. Below is a comparative analysis of key derivatives:
Key Observations :
- Electron-Withdrawing Effects : Chlorine and fluorine substituents (e.g., in 4-chloro-2-fluoro-3-methoxybenzaldehyde) increase electrophilicity at the aldehyde group, enhancing reactivity in nucleophilic additions or reductions .
- Steric and Solubility Effects : Bulkier groups like 2-chloroallyl may reduce solubility in polar solvents compared to hydroxy or methoxy derivatives .
Reactivity in Reduction Reactions
demonstrates that aldehydes are reduced faster than ketones due to the higher electrophilicity of the carbonyl carbon. For example:
- Benzaldehyde achieves 93% conversion to phenylmethanol under ethylenediamine borane (EDAB) reduction, while acetophenone (a ketone) yields only 68% 1-phenylethanol .
- Substituent Impact : Electron-withdrawing groups (e.g., Cl in 4-(2-Chloroallyl)benzaldehyde) likely accelerate reduction rates compared to electron-donating groups (e.g., -OCH₃ in 4-chloro-2-fluoro-3-methoxybenzaldehyde) .
Chromatographic Behavior
compares the retention of benzaldehyde and methylbenzoate on ODS and Deltabond columns. Substituted benzaldehydes exhibit altered retention times based on substituent polarity:
Analytical Quantification
details GC-IMS methods for quantifying benzaldehyde in biological samples, achieving linear calibration curves (R² = 0.9948). Substituted derivatives like 4-(2-Chloroallyl)benzaldehyde would require tailored methods due to altered volatility and detector response .
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